1,2-Diethynyl-3-methoxybenzene

Description

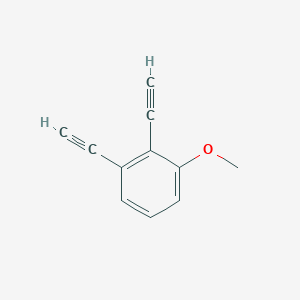

1,2-Diethynyl-3-methoxybenzene is an aromatic compound featuring two ethynyl (–C≡CH) groups at the 1- and 2-positions of a benzene ring, with a methoxy (–OCH₃) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.

Properties

CAS No. |

412041-47-5 |

|---|---|

Molecular Formula |

C11H8O |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1,2-diethynyl-3-methoxybenzene |

InChI |

InChI=1S/C11H8O/c1-4-9-7-6-8-11(12-3)10(9)5-2/h1-2,6-8H,3H3 |

InChI Key |

RHRJXRZLWDMUTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C#C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethynyl-3-methoxybenzene can be synthesized through a multi-step process involving the following key steps:

Bromination: The starting material, 1,2-dibromobenzene, is subjected to bromination to introduce bromine atoms at specific positions on the benzene ring.

Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form the ethynyl groups.

Deprotection: The trimethylsilyl protecting groups are removed using a base such as potassium hydroxide to yield the final product, this compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. the principles of Sonogashira coupling and deprotection can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethynyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Cyclization: Typically requires heating to high temperatures (e.g., 170°C) to initiate the reaction.

Major Products

Cyclization: Results in the formation of polycyclic aromatic compounds.

Substitution: Yields substituted benzene derivatives with various functional groups.

Scientific Research Applications

1,2-Diethynyl-3-methoxybenzene has several applications in scientific research:

Materials Science: Used in the synthesis of polymeric materials with enhanced thermal properties.

Medicinal Chemistry:

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and polycyclic compounds.

Mechanism of Action

The mechanism of action of 1,2-Diethynyl-3-methoxybenzene in various reactions involves the formation of reactive intermediates, such as diradicals in the case of Bergman cyclization. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the generation of desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,2-Diethynyl-3-methoxybenzene with two compounds from the evidence: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and 3-methoxybenzene-1,2-diamine ().

Structural and Functional Group Comparisons

- Ethynyl vs. Amide/Alcohol Groups : The ethynyl groups in this compound likely enhance rigidity and π-conjugation, contrasting with the flexible N,O-bidentate directing group in ’s benzamide derivative, which is optimized for metal-catalyzed C–H activation .

- Methoxy vs. Diamine : The methoxy group in this compound may sterically hinder ortho-substitution reactions, unlike 3-methoxybenzene-1,2-diamine (), where the diamine groups facilitate chelation or polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.